molecular formula C30H33ClO4 B8732301 4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate CAS No. 41161-53-9

4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate

Cat. No.: B8732301
CAS No.: 41161-53-9
M. Wt: 493.0 g/mol
InChI Key: OOMOKIMCVBRJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate is a complex organic compound with the molecular formula C30H33ClO4 It is known for its unique structural features, which include a benzoic acid core substituted with a chlorine atom and esterified with a 4-pentylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester typically involves esterification reactions. One common method includes the reaction of 2-chloro-4-hydroxybenzoic acid with 4-pentylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the esterification process is also common. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The chlorine atom in the benzoic acid core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with specific pathways in biological systems. The chlorine atom and the pentyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within cells.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-chloro-4-hydroxy-, 4-pentylphenyl ester: Similar structure but lacks the 4-pentylbenzoyl group.

    Benzoic acid, 2-chloro-4-[(4-methylbenzoyl)oxy]-, 4-methylphenyl ester: Similar ester structure but with different alkyl groups.

Uniqueness

4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate is unique due to the presence of both the 4-pentylbenzoyl and 4-pentylphenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

41161-53-9

Molecular Formula

C30H33ClO4

Molecular Weight

493.0 g/mol

IUPAC Name

[3-chloro-4-(4-pentylbenzoyl)oxyphenyl] 4-pentylbenzoate

InChI

InChI=1S/C30H33ClO4/c1-3-5-7-9-22-11-15-24(16-12-22)29(32)34-26-19-20-28(27(31)21-26)35-30(33)25-17-13-23(14-18-25)10-8-6-4-2/h11-21H,3-10H2,1-2H3

InChI Key

OOMOKIMCVBRJTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCCC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-pentylphenyl 2-chloro-4-hydroxybenzoate (0.0075 mole) prepared as in Example 1 and p-pentylbenzoyl chloride (0.0075 mole) in pyridine (35 ml.) is stirred at room temperature for 5 hours. The reaction mixture is then poured into ice-water. The product is filtered and washed with water to give 4-n-pentylphenyl 2-chloro-4-(4-pentylbenzoyloxy)benzoate (3.1 g., 84%), m.p. 38°-122°C. The analytical sample, m.p. 39°-122°C is obtained by chromatography on Florisil and crystallization from ethanol. The theoretical values calculated for C30H33ClO4 and the values actually found are as follows:
Quantity
0.0075 mol
Type
reactant
Reaction Step One
Quantity
0.0075 mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-n-pentylphenyl 2-chloro-4-(4-pentylbenzoyloxy)benzoate
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.